molecular formula C21H18ClN5O3S B2988964 N-[(4-chlorophenyl)methyl]-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide CAS No. 1223836-72-3

N-[(4-chlorophenyl)methyl]-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide

Cat. No. B2988964
CAS RN: 1223836-72-3
M. Wt: 455.92
InChI Key: RWNXANKKOZFWBG-UHFFFAOYSA-N
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Description

“N-[(4-chlorophenyl)methyl]-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide” is a complex organic compound. It contains several functional groups and rings, including a chlorophenyl group, a methoxyphenyl group, a triazolopyrazinone ring, and an acetamide group .

Scientific Research Applications

Herbicidal Activity

N-[(4-chlorophenyl)methyl]-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide, being a part of the substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide family, has been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. These compounds are prepared through condensation processes and exhibit effective control over weed growth in agricultural settings (Moran, 2003).

Antimicrobial Activities

Another significant application of these compounds is in the realm of antimicrobial activities. For instance, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, a related compound, and its transformation into various derivatives has shown good to moderate antimicrobial activities against several test microorganisms. This indicates the potential of N-[(4-chlorophenyl)methyl]-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide in antimicrobial applications (Bektaş et al., 2007).

Anticancer and Antimicrobial Activity

Moreover, the synthesis of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, to which N-[(4-chlorophenyl)methyl]-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide is structurally related, demonstrates significant anticancer and antimicrobial activities. These compounds are synthesized starting from commercially available phthalic anhydride and are tested for their inhibition activity against cancer cell lines, showing promising results (Kumar et al., 2019).

Pharmacological Evaluation

Additionally, these compounds, as part of the heterocyclic 1,3,4-oxadiazole and pyrazoles, have been evaluated computationally and pharmacologically for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. They exhibit various degrees of efficacy in these assessments, highlighting their potential in diverse pharmacological applications (Faheem, 2018).

Synthesis and Reactivity

In the realm of synthesis and reactivity, the related compounds are synthesized starting from various precursors and are used to create a variety of derivatives. This synthesis flexibility demonstrates the potential of N-[(4-chlorophenyl)methyl]-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide in the development of new chemical entities (Al-Salahi, 2010).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-30-17-5-3-2-4-16(17)26-10-11-27-19(20(26)29)24-25-21(27)31-13-18(28)23-12-14-6-8-15(22)9-7-14/h2-11H,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNXANKKOZFWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide

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